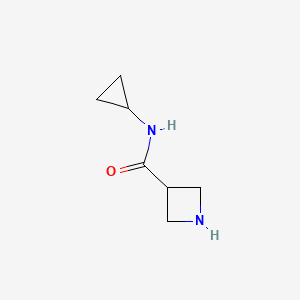

N-cyclopropylazetidine-3-carboxamide

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a critical scaffold in contemporary organic synthesis and medicinal chemistry. rsc.orgrsc.org Its significance stems from a unique balance of stability and reactivity. The ring possesses a considerable strain of approximately 25.4 kcal/mol, which is less than that of the highly reactive aziridines but significantly more than the stable five-membered pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to selective ring-opening reactions, providing a powerful tool for constructing more complex molecular architectures. rsc.org

In the context of drug design, the azetidine moiety is considered a "privileged motif." rsc.org Its rigid, three-dimensional structure serves as an excellent scaffold for spatially orienting functional groups, which can lead to higher binding affinity with biological targets. enamine.net By introducing conformational constraints, the azetidine ring reduces the entropic penalty upon binding, a favorable characteristic in the development of potent inhibitors and receptor modulators. enamine.net Despite historical challenges associated with their synthesis, recent advancements have made functionalized azetidines more accessible, further cementing their role as valuable building blocks for creating novel chemical entities with desirable pharmacological properties. nih.govresearchgate.net

Role of Carboxamide Functionalities in Molecular Design

The carboxamide functional group is one of the most prevalent linkages in medicinal chemistry and molecular design, prized for its chemical stability and versatile intermolecular interactions. jocpr.com A key feature of the carboxamide group is its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). jocpr.com This dual capacity allows it to form strong and directional hydrogen bonds with biological targets such as proteins and enzymes, which is fundamental to molecular recognition and binding affinity. nih.gov

Overview of Research Trajectories for N-cyclopropylazetidine-3-carboxamide and its Derivatives

The research trajectory for this compound and its derivatives is primarily directed by the established pharmacological potential of both azetidine and carboxamide-containing compounds. The core structure is a template for creating libraries of novel compounds to be screened for a wide range of biological activities. Given that compounds featuring azetidine rings have shown a diverse spectrum of pharmacological activities—including anticancer, antibacterial, antimicrobial, and effects on the central nervous system—it is anticipated that derivatives of this compound would be investigated in these therapeutic areas. nih.gov

Research efforts would likely involve the synthesis of analogues through several key strategies:

Modification of the Carboxamide: The primary amine of the carboxamide group can be substituted with various alkyl, aryl, or heterocyclic moieties to explore how these changes affect target binding and cellular activity. This approach is common in developing novel anticancer and antimicrobial agents. nih.govnih.gov

Substitution on the Azetidine Ring: Functionalization at the 2- and 3-positions of the azetidine ring can introduce new stereocenters and vectors for interaction with biological targets.

Modification of the Cyclopropyl (B3062369) Group: Although the cyclopropyl group is often used as a metabolically stable bioisostere for larger groups, derivatives could be synthesized to explore the impact of substituents on this ring.

The primary goal of these synthetic efforts is the generation of new chemical entities for screening in various biological assays. As illustrated by related structures, research would focus on identifying lead compounds with potent and selective activity.

| Derivative Class | Potential Therapeutic Application | Supporting Evidence |

| Phenylcyclopropane Carboxamides | Anticancer nih.gov | Shown to have effective inhibition on the proliferation of human myeloid leukaemia cell lines. nih.gov |

| Aminopyrazine Carboxamides | Antimicrobial (Antibacterial, Antifungal, Antimycobacterial) nih.gov | Derivatives show activity against Mycobacterium tuberculosis and various bacterial and fungal strains. nih.gov |

| N-Benzylpyrazine Carboxamides | Antimycobacterial, Antibacterial mdpi.com | Certain derivatives are effective against Mycobacterium tuberculosis H37Rv and Staphylococcus aureus. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7(5-3-8-4-5)9-6-1-2-6/h5-6,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNXVLVUTKEUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopropylazetidine 3 Carboxamide and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction in Azetidine-3-Carboxamide (B1289449) Architectures

The construction of the azetidine ring, a saturated four-membered heterocycle, presents a significant synthetic challenge due to inherent ring strain. However, a number of effective strategies have been developed to access this important scaffold. These methods are crucial for the synthesis of complex molecules such as N-cyclopropylazetidine-3-carboxamide.

Ring Contraction Methods for Azetidine Formation

Ring contraction strategies provide a powerful means to access strained ring systems from more readily available larger rings. One notable approach involves the rearrangement of 5-membered pyrrolidinone systems.

A method for the synthesis of α-carbonyl-N-sulfonylazetidines has been reported involving the ring contraction of α-bromo-N-sulfonylpyrrolidinones. mdpi.com The proposed mechanism for this transformation begins with the nucleophilic addition of an alcohol to the activated amide carbonyl group of the N-sulfonylpyrrolidinone. This is followed by a cleavage of the N-C(O) bond to generate a γ-amino-α-bromocarbonyl intermediate. Subsequent intramolecular SN2 displacement of the bromide by the sulfonamide anion results in the formation of the four-membered azetidine ring. mdpi.com The reaction is typically carried out in the presence of a base such as potassium carbonate. mdpi.com

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| α-bromo-N-sulfonylpyrrolidinone | Methanol | K2CO3 | MeCN/MeOH (9:1) | 60 | N-sulfonyl-azetidine-2-carboxylate | Not Specified |

| α-bromo-N-sulfonylpyrrolidinone | Various alcohols, phenols, anilines | K2CO3 | MeCN/NuH | 60 | α-carbonylated N-sulfonylazetidines | 73-98 |

Another significant ring contraction method is the Wolff rearrangement of 3-diazotetramic acids to produce 2-oxoazetidine-3-carboxylic acid derivatives, which are valuable precursors to azetidine-3-carboxamides. nih.gov This reaction proceeds through a ketene (B1206846) intermediate formed by the thermal or photochemical decomposition of the diazo compound. The ketene can then be trapped by various nucleophiles, including amines, to afford the corresponding β-lactam carboxamides. nih.gov

| Diazotetramic Acid Derivative | Nucleophile | Conditions | Product | Yield (%) |

| 5,5-Dimethyl-3-diazotetramic acid | Benzylamine | Toluene, 110 °C, MW | N-benzyl-4,4-dimethyl-2-oxoazetidine-3-carboxamide | 85 |

| 5-Phenyl-3-diazotetramic acid | Aniline | Toluene, 110 °C, MW | 4-Phenyl-N-phenyl-2-oxoazetidine-3-carboxamide | 75 |

| Spiro-cyclohexane-3-diazotetramic acid | Ethanol | Toluene, 110 °C, MW | Ethyl 2-oxo-spiro[azetidine-4,1'-cyclohexane]-3-carboxylate | 96 |

Reduction Pathways from Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams, is a well-established and versatile method for the synthesis of the corresponding azetidines. This approach is particularly useful as a wide variety of substituted β-lactams can be synthesized through methods such as the Staudinger cycloaddition of ketenes and imines. The resulting azetidin-2-one (B1220530) can then be reduced to the azetidine using various reducing agents.

The synthesis of β-vinyl-β-lactams has been demonstrated, with substrates bearing different N-substituents, including a cyclopropyl (B3062369) group, affording the corresponding products in moderate yields. pageplace.de While this specific study focused on the synthesis of the β-lactam itself, the reduction of such a precursor would provide a direct route to N-cyclopropyl-substituted azetidines.

| N-substituent | Product | Yield (%) |

| Methyl | N-methyl-β-vinyl-β-lactam | 61 |

| n-Butyl | N-n-butyl-β-vinyl-β-lactam | 82 |

| sec-Butyl | N-sec-butyl-β-vinyl-β-lactam | 56 |

| Cyclopropyl | N-cyclopropyl-β-vinyl-β-lactam | 31 |

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are among the most common and effective strategies for the formation of the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond through the displacement of a leaving group by a tethered amine nucleophile.

The intramolecular displacement of a bromide ion by a nitrogen nucleophile is a classic and reliable method for constructing the azetidine ring. A key strategy for synthesizing azetidine-3-carboxylic acid derivatives involves the base-induced cyclization of alkyl 2-(bromomethyl)acrylates. nih.gov In this reaction, amination of the acrylate (B77674) is followed by bromination and subsequent cyclization. Interestingly, the kinetically favored product is often the corresponding aziridine-2-carboxylate, which can then be isomerized to the thermodynamically more stable 3-bromoazetidine-3-carboxylate under thermal conditions. nih.gov The resulting 3-bromoazetidine (B1339375) can then be further functionalized.

| Starting Material | Reaction Sequence | Intermediate | Final Product |

| Alkyl 2-(bromomethyl)acrylate | 1. Amination 2. Bromination 3. Base-induced cyclization | Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Alkyl 3-bromoazetidine-3-carboxylate |

| Methyl 2-(bromomethyl)acrylate | 1. Benzylamine 2. NBS 3. NaH | Methyl 1-benzyl-2-(bromomethyl)aziridine-2-carboxylate | Methyl 1-benzyl-3-bromoazetidine-3-carboxylate |

A powerful and elegant method for the construction of the azetidine ring is the lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction, often catalyzed by lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), proceeds with high yields and tolerates a wide range of functional groups. The Lewis acidic lanthanide catalyst activates the epoxide, facilitating a C3-selective intramolecular attack by the tethered amine, leading to the formation of the azetidine ring. This method provides a direct route to 3-hydroxyazetidine derivatives, which can be further elaborated to azetidine-3-carboxamides.

The reaction conditions typically involve refluxing a solution of the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a chlorinated solvent such as 1,2-dichloroethane.

| Substrate (cis-3,4-epoxy amine) | Catalyst | Solvent | Temperature | Product (Azetidine) | Yield (%) |

| N-benzyl-cis-3,4-epoxy-hexan-1-amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Reflux | 1-benzyl-2-ethyl-azetidin-3-ol | 91 |

| N-(4-methoxybenzyl)-cis-3,4-epoxy-hexan-1-amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Reflux | 2-ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 88 |

| N-butyl-cis-3,4-epoxy-hexan-1-amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Reflux | 1-butyl-2-ethyl-azetidin-3-ol | 85 |

| N-allyl-cis-3,4-epoxy-hexan-1-amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Reflux | 1-allyl-2-ethyl-azetidin-3-ol | 65 |

Electroreductive Intramolecular Cross-Coupling of Imines with Alkoxycarbonyl Compounds

The electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds represents a modern and efficient approach to the synthesis of azetidinones, which are direct precursors to azetidines. This method involves the electrochemical reduction of an imine functionality, which then undergoes an intramolecular cyclization with a tethered alkoxycarbonyl group to form the four-membered β-lactam ring. While specific examples leading directly to this compound are not prevalent in the literature, the general methodology provides a promising pathway.

A related photochemical approach involves the light-driven cyclization of α-amino esters to afford 3-azetidinones. This reaction proceeds via a Norrish-Yang type cyclization, where a triplet diradical is generated from the ester carbonyl, followed by a selective hydrogen atom transfer and subsequent radical coupling to form the azetidinone ring.

Thermal and Microwave-Assisted Wolff Rearrangement

The Wolff rearrangement is a key reaction in organic synthesis that can be adapted for the formation of heterocyclic structures. While not a direct route to this compound itself, the principles are applied in the synthesis of related azetidine structures, such as β-lactams (azetidin-2-ones), which are valuable precursors.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. lew.royoutube.com The application of microwave irradiation can significantly reduce reaction times from hours or days to mere minutes compared to conventional heating methods. lew.roresearchgate.net This technology is particularly beneficial for reactions requiring high energy input, such as certain thermal rearrangements.

In the context of related structures, the synthesis of bis-β-lactams has been achieved through processes where ketenes are generated as intermediates, a transformation related to the Wolff rearrangement. acs.org For instance, photolysis of N-diazoacetylpyrrole can lead to the formation of a ketene via a vinylogous Wolff rearrangement. acs.org Studies comparing thermal and microwave conditions for the synthesis of bis-β-lactams from dicarboxylic acids and imines have shown distinct outcomes. acs.org

Thermal Methods: Conventional heating in refluxing solvents like CH2Cl2 can produce bis-β-lactams stereospecifically. For example, a reaction might yield only the trans-cis or cis-cis isomers. acs.org

Microwave-Assisted Methods: In contrast, reactions carried out under microwave irradiation are often faster, cleaner, and result in higher yields. acs.org Interestingly, microwave conditions can lead to different stereoselectivity, producing a mixture of isomers including trans-trans and cis-trans, in addition to those observed under thermal conditions. acs.org This highlights the unique influence of microwave energy on the reaction pathway, which goes beyond simple thermal effects. researchgate.netacs.org

These findings underscore the potential of microwave-assisted methods in the synthesis of strained ring systems like azetidines, offering advantages in efficiency and control over product distribution.

Aziridine (B145994) Isomerization to Azetidine-3-Carboxylic Acid Derivatives

A powerful strategy for synthesizing substituted azetidines involves the ring expansion of corresponding aziridines. This isomerization provides a pathway to azetidine-3-carboxylic acid derivatives, which are direct precursors to the target compound, this compound.

A short and efficient synthesis has been developed starting from alkyl 2-(bromomethyl)acrylates. nih.govresearchgate.net The process involves a sequence of amination, bromination, and subsequent base-induced cyclization. nih.govresearchgate.net This cyclization kinetically favors the formation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. nih.govresearchgate.net These aziridine intermediates can then be converted to the thermodynamically more stable azetidine ring system.

The key step is a thermal isomerization, which transforms the 2,2-disubstituted aziridine into a 3,3-disubstituted azetidine. nih.govresearchgate.net This rearrangement allows for the construction of the azetidine-3-carboxylic acid core. The resulting alkyl 3-bromoazetidine-3-carboxylates are particularly valuable as they contain a bromine atom at a quaternary center, serving as a useful handle for further functionalization through nucleophilic substitution reactions. nih.gov This method provides a versatile entry point to a wide array of conformationally constrained azetidine-3-carboxylic acid derivatives. nih.govresearchgate.net

Functionalization and Derivatization of the Azetidine-3-Carboxamide Moiety

Amide Bond Formation and Modification Strategies

The formation of the carboxamide group is a fundamental transformation in the synthesis of the target molecule. wikipedia.org This typically involves the coupling of an azetidine-3-carboxylic acid derivative with cyclopropylamine (B47189). Standard peptide coupling methods are widely employed for this purpose. wikipedia.org

The general synthesis of carboxamides involves activating a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov Common methods include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgmdpi.com The resulting acyl chloride readily reacts with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. mdpi.com

Use of Coupling Agents: A wide variety of coupling agents are available to facilitate amide bond formation directly from the carboxylic acid and amine. wikipedia.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used in peptide synthesis and are effective for creating carboxamides. wikipedia.org These methods are often high-yielding and proceed under mild conditions, tolerating a wide range of functional groups.

Enzymatic approaches are also gaining traction as a green chemistry alternative. Amide Bond Synthetases (ABSs) can catalyze both the ATP-dependent activation of the carboxylic acid and the subsequent amidation with an amine nucleophile within the enzyme's active site. nih.gov This biocatalytic method avoids the need for stoichiometric coupling agents and often requires only a small excess of the amine. nih.gov

Introduction and Modification of the N-Cyclopropyl Substituent

The N-cyclopropyl group is a key feature of the target molecule. Its introduction can be achieved at different stages of the synthetic sequence.

Strategies for Introducing the N-Cyclopropyl Group:

From Cyclopropylamine: A straightforward approach involves using cyclopropylamine as the primary amine in a cyclocondensation reaction with a suitable 1,3-dielectrophile, such as a 2-substituted-1,3-dihalopropane or a corresponding bis-triflate. organic-chemistry.org This method constructs the azetidine ring with the N-cyclopropyl group already in place.

N-Alkylation of a Pre-formed Azetidine: Alternatively, an N-unsubstituted or N-protected azetidine-3-carboxamide can be synthesized first, followed by the introduction of the cyclopropyl group. This can be accomplished via N-alkylation using a cyclopropyl halide or a related electrophile. For more complex modifications, a protecting group on the azetidine nitrogen can be removed, and the resulting secondary amine can undergo various functionalization reactions. acs.org For example, reductive amination with cyclopropanone (B1606653) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a viable method. acs.org

These methods provide flexibility in the synthetic design, allowing for the introduction of the N-cyclopropyl substituent either at the beginning of the synthesis or as a late-stage functionalization step.

Diversification via Aza-Michael Addition Reactions

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. nih.govlibretexts.org This reaction can be employed to diversify the this compound scaffold. The azetidine ring nitrogen, being a secondary amine, can act as a nucleophile in this transformation.

By reacting this compound with various Michael acceptors (e.g., α,β-unsaturated esters, ketones, or nitriles), a range of derivatives can be synthesized. libretexts.org The reaction adds a new substituent to the azetidine nitrogen, tethered by an ethyl chain.

The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine. libretexts.org In recent years, organocatalysis has been extensively used to achieve asymmetric aza-Michael additions, providing enantiomerically enriched products when a new stereocenter is formed. nih.gov Catalysts such as chiral cinchona alkaloids, squaramides, and bifunctional thioureas have been successfully employed. nih.gov

This strategy allows for the introduction of a wide variety of functional groups onto the azetidine nitrogen, significantly expanding the chemical space around the core scaffold.

Cross-Coupling Methodologies for Scaffold Elaboration (e.g., Suzuki–Miyaura)

Cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the azetidine ring itself. rsc.orgyoutube.com The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly noteworthy. youtube.comnih.gov

To apply this to the azetidine scaffold, a precursor such as a 3-halo- or 3-triflyloxy-azetidine derivative is required. This precursor can then be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the 3-position of the azetidine ring. rsc.orgnih.gov

Several catalytic systems have been developed for the functionalization of azetidines:

Iron-Catalyzed Coupling: A mild and efficient protocol uses an iron catalyst to couple 3-iodoazetidines with a wide range of Grignard reagents, including aryl, heteroaryl, vinyl, and alkyl variants, in good to excellent yields. rsc.orgrsc.org

Nickel-Catalyzed Suzuki Coupling: Nickel catalysts have been successfully used for the Suzuki Csp²-Csp³ cross-coupling of azetidine derivatives with boronic acids. nih.gov One notable method involves the ring-opening of 1-azabicyclo[1.1.0]butane (ABB) coupled with a Suzuki reaction to generate 3-substituted azetidines. nih.gov Nickel catalysis is often preferred for its lower cost and unique reactivity compared to palladium. calstate.edu

Palladium-Catalyzed Coupling: Palladium remains a workhorse in cross-coupling chemistry. youtube.com Palladium-catalyzed Suzuki-Miyaura reactions on azetidine scaffolds are well-established, providing a reliable route to biaryl and other coupled products. rsc.org

These methodologies allow for late-stage elaboration of the azetidine core, providing access to a diverse library of analogues for structure-activity relationship studies.

Interactive Data Table: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents rsc.org

| Entry | Grignard Reagent (R-MgBr) | Protecting Group (PG) | Product | Yield (%) |

| 1 | Phenyl | Boc | 2a | 81 |

| 2 | Phenyl | Cbz | 2b | 83 |

| 3 | Phenyl | Ts | 2c | 79 |

| 4 | 4-Methylphenyl | Boc | 2d | 85 |

| 5 | 2-Naphthyl | Boc | 2g | 82 |

| 6 | 4-Methoxyphenyl | Boc | 2i | 75 |

| 7 | 3-Chlorophenyl | Boc | 2k | 69 |

| 8 | 2-Isopropylphenyl | Boc | 2l | 84 |

| 9 | Vinyl | Boc | 2m | 55 |

| 10 | Methyl | Boc | 2n | 62 |

Table based on data from reference rsc.org. Yields are for isolated products.

Development of General Synthetic Routes for N-Substituted Azetidine-3-Carboxamides

The construction of N-substituted azetidine-3-carboxamides typically involves a multi-step process that begins with the formation of the core azetidine ring, followed by the introduction of the N-substituent and the formation of the carboxamide group. General strategies often rely on the N-alkylation of a pre-formed azetidine-3-carboxamide or azetidine-3-carboxylic acid derivative, or alternatively, the amidation of an N-substituted azetidine-3-carboxylic acid.

A primary method for the N-alkylation of secondary amines like azetidine derivatives is reductive amination. masterorganicchemistry.com This highly versatile reaction involves the condensation of an amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity in reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Another powerful approach for N-alkylation is the direct use of carboxylic acids as the alkylating agent in a reductive amination process. This method avoids the often-necessary step of converting the carboxylic acid to a more reactive species like an aldehyde. nih.gov The reaction can be catalyzed by various systems, including those based on iridium or zinc acetate (B1210297) with a silane (B1218182) reducing agent, and is applicable to a broad range of amines and carboxylic acids. nih.govworktribe.com

The formation of the amide bond is another critical step in the synthesis of these compounds. This is typically achieved through the coupling of an N-substituted azetidine-3-carboxylic acid with an appropriate amine. A wide array of coupling reagents has been developed for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other effective coupling reagents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govgrowingscience.com

| Transformation | Starting Materials | Key Reagents/Catalysts | General Applicability | Reference |

| Reductive Amination | Azetidine derivative (amine), Aldehyde or Ketone | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3) | Wide range of alkyl groups can be introduced. | masterorganicchemistry.com |

| Reductive Amination with Carboxylic Acids | Azetidine derivative (amine), Carboxylic Acid | Iridium catalyst with silane, Zinc acetate with silane | Direct use of carboxylic acids, avoiding aldehyde synthesis. | nih.govworktribe.com |

| Amide Coupling | N-Substituted Azetidine-3-carboxylic acid, Amine | EDC/HOBt, HATU/DIPEA | Formation of the carboxamide bond with various amines. | nih.govgrowingscience.com |

Detailed research findings have demonstrated the successful application of these methodologies in creating libraries of N-substituted azetidine derivatives for various biological targets. For instance, the synthesis of novel 3-substituted azetidine derivatives as triple reuptake inhibitors involved the alkylation of an azetidine intermediate. nih.gov Similarly, the development of potent small-molecule STAT3 inhibitors was achieved through the synthesis of (R)-azetidine-2-carboxamide analogues, highlighting the importance of controlling stereochemistry in these synthetic routes. nih.gov

While a specific, detailed synthesis of this compound is not extensively documented in the provided search results, the general methodologies outlined above provide a clear and established framework for its preparation. A plausible synthetic route would involve the reductive amination of azetidine-3-carboxamide with cyclopropanecarboxaldehyde (B31225) or the direct N-alkylation with cyclopropanecarboxylic acid, followed by any necessary purification steps. The optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, would be crucial for achieving a high yield of the desired product.

Comprehensive Spectroscopic and Structural Elucidation of N Cyclopropylazetidine 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-cyclopropylazetidine-3-carboxamide, a complete NMR analysis would involve a combination of one-dimensional and multi-dimensional techniques to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the azetidine (B1206935) ring, the cyclopropyl (B3062369) group, and the amide N-H proton. The chemical shifts (δ) of these protons, reported in parts per million (ppm), are influenced by their local electronic environment. The integration of the signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity), governed by spin-spin coupling (J), would reveal the number of neighboring protons.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | - | - | - |

| Azetidine CH | - | - | - |

| Azetidine CH₂ | - | - | - |

| Azetidine CH₂ | - | - | - |

| Cyclopropyl CH | - | - | - |

| Cyclopropyl CH₂ | - | - | - |

| Cyclopropyl CH₂ | - | - | - |

(No specific data found in the literature)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of these signals is indicative of the type of carbon (e.g., carbonyl, aliphatic).

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | - |

| Azetidine CH | - |

| Azetidine CH₂ | - |

| Cyclopropyl CH | - |

| Cyclopropyl CH₂ | - |

(No specific data found in the literature)

To fully confirm the structure, advanced NMR techniques would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the azetidine ring, the carboxamide group, and the cyclopropyl moiety.

Nitrogen-15 NMR (¹⁵N NMR): While less common, ¹⁵N NMR could provide information about the nitrogen atoms in the azetidine ring and the amide group.

Fluorine-19 NMR (¹⁹F NMR): This technique would only be applicable if the molecule contained fluorine atoms, which this compound does not.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as C-H and C-N stretching and bending vibrations.

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | - |

| C-H Stretch (Aromatic/Aliphatic) | - |

| C=O Stretch (Amide I) | - |

| N-H Bend (Amide II) | - |

| C-N Stretch | - |

(No specific data found in the literature)

FT-Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the various functional groups.

Expected FT-Raman Data for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | - |

| C-H Stretch (Aromatic/Aliphatic) | - |

| C=O Stretch (Amide I) | - |

| C-C Ring Breathing (Cyclopropyl/Azetidine) | - |

(No specific data found in the literature)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound, different mass spectrometry methods would provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (Molecular Formula: C₇H₁₂N₂O), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). This precision allows differentiation between compounds with the same nominal mass but different elemental compositions.

An HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ with a specific m/z value. Tandem MS (MS/MS) experiments on this ion would induce fragmentation, and the high-resolution measurement of these fragments would help elucidate the compound's structure by identifying characteristic neutral losses and fragment ions corresponding to the cyclopropyl, azetidine, and carboxamide moieties. Common fragmentation pathways for amides often involve cleavages alpha to the carbonyl group and the nitrogen atom. researchgate.netmdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-Mass)

Fast Atom Bombardment (FAB) is a soft ionization technique particularly suited for polar and thermally unstable compounds. In FAB-MS, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon, to generate ions.

This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it effective for confirming molecular weight. For this compound, a FAB-MS spectrum would be expected to show a prominent peak corresponding to its protonated molecular ion. While fragmentation is generally limited, some structurally informative fragment ions may still be observed, complementing the data from other mass spectrometry techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. researchgate.net The presence of chromophores (light-absorbing functional groups) is necessary for a compound to be UV-Vis active.

The structure of this compound contains a carboxamide functional group. The carbonyl group (C=O) within the amide contains both π electrons and non-bonding (n) electrons on the oxygen atom. This allows for two primary types of electronic transitions:

n → π* transition: An electron from a non-bonding orbital (n) is excited to an anti-bonding π orbital (π*). These transitions are typically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (ε).

π → π* transition: An electron from a bonding π orbital (π) is excited to an anti-bonding π* orbital. These transitions are higher in energy (occur at shorter wavelengths) and have a high molar absorptivity.

A UV-Vis spectrum of this compound would be expected to display a weak absorption band at a longer wavelength corresponding to the n → π* transition of the carbonyl group. Specific absorption maxima (λmax) and molar absorptivity values would need to be determined experimentally.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

The molecular formula for this compound is C₇H₁₂N₂O. Based on this, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a sample of the compound and measuring the amounts of carbon dioxide, water, and nitrogen gas produced to determine the percentages, which should closely match the theoretical values.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 59.98 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.63 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.99 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.42 |

| Total | 140.186 | 100.00 |

This calculated data provides the benchmark against which experimental results would be compared to confirm the elemental composition and support the proposed molecular formula.

Computational Chemistry and Theoretical Investigations of N Cyclopropylazetidine 3 Carboxamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. For N-cyclopropylazetidine-3-carboxamide, a DFT analysis would be instrumental in determining key electronic properties.

The primary goal of a DFT study would be to calculate the molecule's ground-state energy and the spatial distribution of its electron density. From this, other critical parameters can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Table 1: Hypothetical DFT-Derived Electronic Properties (Note: The following table is illustrative of the type of data that would be generated from a DFT study and is not based on actual published results for this compound.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (e.g., -6.5 eV) | Indicates the ability to donate electrons. |

| LUMO Energy | (e.g., -1.2 eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (e.g., 5.3 eV) | Relates to chemical reactivity and stability. |

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, using a color scale to denote different potential values.

For this compound, an MEP analysis would likely reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, would be susceptible to electrophilic attack. They are typically located around electronegative atoms like the oxygen of the carbonyl group and the nitrogen of the azetidine (B1206935) ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms of the amide group and potentially the hydrogens on the cyclopropyl (B3062369) ring.

This visual representation of charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, which influences the compound's physical properties and biological activity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

An NBO analysis of this compound would quantify the delocalization of electron density through charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Significant E(2) values indicate strong electronic delocalization, which contributes to the stability of the molecule. For instance, this analysis could reveal hyperconjugative interactions between the lone pair of the azetidine nitrogen and the antibonding orbitals of adjacent C-C or C-H bonds, or between the carbonyl group and adjacent bonds.

Reactivity Prediction via Fukui Functions

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule. They describe how the electron density at a particular point in the molecule changes with the addition or removal of an electron. This allows for the identification of sites susceptible to different types of chemical attack:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For this compound, calculating the Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions, providing a more quantitative prediction of reactivity than MEP analysis alone.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function. Conformational analysis and molecular dynamics simulations are used to explore the possible shapes a molecule can adopt and their relative stabilities.

Exploration of Preferred Conformational States of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in puckered conformations to relieve ring strain. nih.gov The specific puckering of the ring in this compound would be influenced by the substituents at the 1 and 3 positions (the cyclopropyl and carboxamide groups, respectively).

A conformational analysis, typically performed using computational methods, would explore the potential energy surface of the molecule by systematically rotating its rotatable bonds. This would identify the low-energy, stable conformations. For the azetidine ring itself, the analysis would focus on the degree of puckering and the orientation of the substituents as either axial or equatorial. Computational studies on similar azetidine-containing structures have shown that the ring can adopt various puckered structures depending on the molecular backbone. nih.gov The presence of the bulky cyclopropyl and carboxamide groups would create specific steric interactions that favor certain conformations over others.

Molecular dynamics simulations could further investigate the dynamic behavior of these conformations over time at a given temperature, providing insight into the flexibility of the azetidine ring and the molecule as a whole.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules, MD can reveal conformational changes, interaction dynamics, and the stability of molecular systems. For this compound, MD simulations would provide crucial information about its flexibility and how it interacts with its environment, such as a biological receptor or solvent.

A typical MD simulation study involves three stages:

Preparation: The initial structure of this compound would be optimized.

Equilibration: The system is brought to the desired temperature and pressure in a simulated environment (e.g., in a water box to mimic physiological conditions).

Production: The simulation is run for an extended period to collect data on the molecule's dynamic behavior.

Analysis of the resulting trajectory would yield information on conformational stability and intermolecular interactions.

Theoretical Prediction of Chemical Reactivity and Stability Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the electronic structure and reactivity of molecules. From a single DFT calculation, numerous chemical descriptors can be derived to quantify a molecule's stability and reactivity.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for predicting the stability of a molecule and its susceptibility to degradation pathways like autoxidation. chemrxiv.org For this compound, calculating the BDE for various bonds, such as the C-N bonds in the azetidine ring or the C-C bonds of the cyclopropyl group, would identify the weakest bond and the most likely site for radical-induced decomposition. In a study on a halogen-substituted pyrazine-carboxamide, BDE calculations were used to evaluate the molecule's stability against autoxidation. chemrxiv.org

Below is an illustrative table of how BDE values might be presented for this compound, based on typical computational outputs.

| Bond in this compound | Predicted BDE (kcal/mol) |

| Azetidine C-N | Value |

| Azetidine C-C | Value |

| Cyclopropyl C-C | Value |

| Amide C-N | Value |

| (Note: These are placeholder values as specific literature data is unavailable.) |

Radial Distribution Functions (RDF), derived from MD simulation trajectories, describe how the density of other particles varies as a function of distance from a reference particle. In the context of this compound, an RDF analysis could be used to understand its solvation structure by plotting the probability of finding solvent molecules (e.g., water) at a certain distance from specific atoms (e.g., the amide oxygen or nitrogen). This provides a detailed picture of solute-solvent interactions. For instance, a sharp peak in the RDF for the amide oxygen and water's hydrogen would indicate a strong hydrogen bond. A computational study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide utilized RDF analysis to investigate its potential for hydrolysis by examining the interactions between the molecule and water. chemrxiv.org

The chemical potential (µ) and electrophilicity index (ω) are fundamental concepts in DFT that quantify a molecule's reactivity.

Chemical Potential (µ): This measures the escaping tendency of electrons from a system. A higher (less negative) chemical potential suggests a greater tendency to donate electrons. chemrxiv.org

Electrophilicity Index (ω): This global reactivity index measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.govnih.gov

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For example, a study on a substituted pyrazine-carboxamide found that halogen substitution led to a decrease in the electrophilicity index. chemrxiv.org For this compound, these calculations would predict its general reactivity profile.

An example of how these reactivity descriptors could be tabulated is shown below.

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | Value |

| LUMO Energy | E_LUMO | Value |

| Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | Value |

| Electrophilicity Index (ω) | µ² / (2 * (E_LUMO - E_HOMO)) | Value |

| (Note: These are placeholder values as specific literature data is unavailable.) |

Computational Modeling of this compound Structures

The foundation of any theoretical investigation is an accurate three-dimensional model of the molecule. Computational modeling, through methods like molecular mechanics or quantum mechanics (e.g., DFT), is used to determine the most stable conformation (the global minimum on the potential energy surface).

For this compound, computational modeling would involve exploring the different possible spatial arrangements of the cyclopropyl group relative to the azetidine ring and the orientation of the carboxamide group. This structural information is a prerequisite for more advanced studies like molecular docking or 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. nih.gov In studies of benzimidazole (B57391) carboxamide derivatives, for instance, molecular modeling was used to generate bioactive conformations for subsequent 3D-QSAR analysis, providing insights that helped interpret structure-activity relationships. nih.gov The resulting optimized structure is the basis for calculating all the properties mentioned in the preceding sections.

Chemical Reactivity and Transformation Studies of N Cyclopropylazetidine 3 Carboxamide

Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring in N-cyclopropylazetidine-3-carboxamide is a focal point of its reactivity due to significant ring strain. This strain, a consequence of bond angles deviating from the ideal tetrahedral geometry, is the driving force behind many of its chemical transformations.

The considerable ring strain in the azetidine ring of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a direct consequence of the desire to relieve the inherent strain of the four-membered ring. The presence of the N-cyclopropyl group and the C3-carboxamide substituent influences the facility and regioselectivity of these pathways.

Under acidic conditions, protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. The general mechanism involves the opening of the ring to form a more stable, acyclic product. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Hypothetical Examples of Strain-Driven Ring-Opening Reactions

| Nucleophile (Nu-) | Reaction Conditions | Expected Major Product |

| Chloride (Cl⁻) | Acidic (e.g., HCl) | 3-amino-1-chloro-N-cyclopropylpropan-1-amine derivative |

| Methoxide (CH₃O⁻) | Basic | 3-amino-1-methoxy-N-cyclopropylpropan-1-amine derivative |

| Hydride (H⁻) | Reducing agent (e.g., LiAlH₄) | N-cyclopropyl-3-(aminomethyl)propan-1-ol |

Cleavage of the carbon-nitrogen bonds within the azetidine ring is a characteristic reaction pathway. This can occur at either the C2-N or C4-N bond, or the C3-N bond, though the former is more common in ring-opening reactions. The regioselectivity of this cleavage is influenced by both electronic and steric factors. The presence of the carboxamide group at the C3 position can influence the electron density within the ring, potentially affecting which C-N bond is more readily broken.

Studies on related N-acylazetidines have shown that C-N bond cleavage can be achieved under reductive conditions using single-electron transfer (SET) reagents. This process typically leads to the formation of a ring-opened product where the amide is reduced.

The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines like this compound is a critical aspect of their chemistry. Nucleophilic attack can, in principle, occur at either the C2 or C4 position. The outcome is dictated by a balance of steric hindrance and electronic effects. Generally, under neutral or basic conditions, nucleophiles tend to attack the less sterically hindered carbon. However, under acidic conditions, the site of attack can be influenced by the ability of the substituents to stabilize a partial positive charge in the transition state.

Stereoselectivity is also a key consideration in these transformations, particularly when new stereocenters are formed. The approach of the nucleophile is often directed by the existing stereochemistry of the molecule, potentially leading to the formation of one diastereomer in preference to another. While specific stereochemical studies on this compound are not documented, it is anticipated that the cyclopropyl (B3062369) and carboxamide groups would exert significant stereodirecting effects.

Reactivity of the Carboxamide Functional Group

The carboxamide functional group in this compound is generally less reactive than the strained azetidine ring. However, it can undergo a range of chemical transformations under appropriate conditions.

Amide hydrolysis of this compound to the corresponding azetidine-3-carboxylic acid and cyclopropylamine (B47189) can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The mechanism involves nucleophilic attack of water (acid-catalyzed) or hydroxide ion (base-catalyzed) at the carbonyl carbon, followed by the expulsion of the amine as a leaving group.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Product |

| Acidic | H₂O, H⁺ (e.g., HCl), Heat | N-cyclopropylazetidine-3-carboxylic acid and Cyclopropylammonium salt |

| Basic | H₂O, OH⁻ (e.g., NaOH), Heat | N-cyclopropylazetidine-3-carboxylate salt and Cyclopropylamine |

The carboxamide group offers two primary sites for derivatization: the amide nitrogen and the carbonyl carbon. While the amide nitrogen is generally unreactive due to delocalization of its lone pair into the carbonyl group, it can undergo reactions such as N-alkylation under strongly basic conditions.

The carbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles. For instance, reduction of the amide with a powerful reducing agent like lithium aluminum hydride would be expected to yield the corresponding amine, N-cyclopropyl-3-(aminomethyl)azetidine.

Table 3: Potential Derivatization Reactions of the Carboxamide Group

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | 1. LiAlH₄ 2. H₂O | N-cyclopropyl-3-(aminomethyl)azetidine |

| Dehydration | P₂O₅, Heat | N-cyclopropylazetidine-3-carbonitrile |

Note: The reactions and products listed in this table are predicted based on the known reactivity of carboxamides and have not been experimentally verified for this compound based on the available literature.

Chemical Behavior of the N-Cyclopropyl Moiety

The N-cyclopropyl group imparts distinct chemical properties to the azetidine-3-carboxamide (B1289449) scaffold, primarily due to the inherent ring strain and unique electronic nature of the cyclopropane (B1198618) ring.

Cyclopropane Ring Reactivity and Stability

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain energy makes the ring susceptible to cleavage under a variety of reaction conditions, often behaving in a manner analogous to a double bond. However, the stability of the cyclopropyl group in this compound is notably influenced by its attachment to the azetidine nitrogen.

The nitrogen atom's lone pair of electrons can interact with the Walsh orbitals of the cyclopropane ring, leading to a degree of electronic stabilization. This interaction can modulate the susceptibility of the cyclopropane ring to electrophilic attack. While strong acids or certain transition metal catalysts can induce ring-opening, the N-cyclopropyl group in this particular molecular context exhibits a greater stability than a simple alkyl-substituted cyclopropane.

| Condition | Reactivity of Cyclopropane Ring | Outcome |

| Strong Acid (e.g., HBr) | Potential for ring-opening | Formation of a 1,3-halopropylamine derivative |

| Catalytic Hydrogenation | Generally stable; harsh conditions may lead to ring cleavage | Dependent on catalyst and conditions |

| Oxidative Conditions | Susceptible to oxidation, particularly by strong oxidizing agents | Potential formation of ring-opened or hydroxylated products |

Influence of the Cyclopropyl Group on Azetidine Reactivity

Furthermore, the steric bulk of the cyclopropyl group, although relatively small, can direct the approach of reagents to the azetidine ring. This steric hindrance can play a role in the regioselectivity of reactions involving the azetidine core. Studies on related N-substituted azetidines have shown that the nature of the N-substituent can impact the propensity of the azetidine ring to undergo nucleophilic substitution or ring-opening reactions. In the case of this compound, the electronic and steric contributions of the cyclopropyl group are critical in determining the outcome of such transformations.

Application of this compound as a Building Block in Complex Syntheses

This compound serves as a valuable and versatile building block in the construction of more elaborate molecules, particularly in the realm of medicinal chemistry. Its rigid azetidine core and the presence of two modifiable functional groups—the secondary amine and the primary amide—provide multiple avenues for synthetic elaboration.

The azetidine nitrogen can be functionalized through various reactions such as N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents. The carboxamide group can also be subjected to a range of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an amine, or dehydration to a nitrile. This dual functionality enables the divergent synthesis of a library of complex molecules from a single, readily accessible starting material.

For instance, the this compound scaffold has been incorporated into larger molecules designed as potential therapeutic agents. The rigid azetidine ring is often used to orient substituents in a specific and predictable manner, which can be crucial for binding to biological targets. The cyclopropyl group itself can contribute to the binding affinity and metabolic stability of the final compound.

Below is a table summarizing the synthetic transformations and potential applications of this compound as a building block.

| Reaction Site | Transformation | Reagents and Conditions | Resulting Functional Group | Application in Complex Synthesis |

| Azetidine Nitrogen | N-Alkylation | Alkyl halides, base | Tertiary amine | Introduction of lipophilic or functionalized side chains |

| Azetidine Nitrogen | N-Acylation | Acyl chlorides, anhydrides | Tertiary amide | Modification of electronic properties and steric bulk |

| Carboxamide | Hydrolysis | Acid or base | Carboxylic acid | Further derivatization, peptide coupling |

| Carboxamide | Reduction | LiAlH₄, BH₃ | Primary amine | Introduction of a basic center, further alkylation/acylation |

The strategic use of this compound as a synthetic intermediate allows for the efficient assembly of complex molecular architectures with desirable physicochemical and pharmacological properties.

Structure Activity Relationship Sar and Scaffold Exploration in N Cyclopropylazetidine 3 Carboxamide Chemistry

Role of the N-Cyclopropyl Moiety in Chemical Recognition and Interaction

The N-cyclopropyl group is not merely a simple alkyl substituent; its unique structural and electronic properties play a significant role in molecular recognition and interaction. nih.gov It is frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles. researchgate.netscientificupdate.com

The cyclopropyl (B3062369) group possesses a unique electronic and steric profile that distinguishes it from other alkyl groups. researchgate.netfiveable.me

Electronic Profile : Due to significant angle strain (bond angles of 60°), the C-C bonds of the cyclopropane (B1198618) ring have increased p-orbital character, often described by the Walsh or Coulson-Moffit bonding models. wikipedia.org This gives the ring partial double-bond character, allowing it to participate in conjugation. fiveable.mestackexchange.com The cyclopropyl group can act as a good electron donor through hyperconjugation, which can stabilize adjacent positive charges. wikipedia.org This electronic nature influences the basicity of the azetidine (B1206935) nitrogen and the electronic properties of the adjacent amide group.

Steric Profile : The cyclopropyl group is a small, rigid, and lipophilic substituent. Its compact structure provides steric bulk in a well-defined region of space. This rigidity helps to achieve specific properties such as enhanced binding affinity by locking in a bioactive conformation, increased metabolic stability by shielding metabolically labile sites, and reduced off-target effects by improving selectivity. nih.govresearchgate.net The replacement of a more flexible group (like an isopropyl group) with a cyclopropyl group can lead to significant gains in ligand efficiency.

Systematic Derivatization for Structure-Property Correlation

Systematic derivatization of a lead scaffold is a cornerstone of medicinal chemistry, used to build a detailed SAR and optimize molecular properties. For the N-cyclopropylazetidine-3-carboxamide scaffold, this involves modifying the carboxamide portion and other positions on the azetidine ring to correlate structural changes with chemical or biological outcomes.

For example, SAR studies on various classes of carboxamides have demonstrated the importance of the substituents on the amide nitrogen. nih.govresearchgate.netrsc.orgnih.govmdpi.comnih.gov In a study on inhibitors of SARS-CoV-2 Mpro, various N-substituents on a ketoamide warhead were explored. While N-cyclobutyl and N-cyclopentyl groups did not improve activity, the N-cyclopropyl ketoamide was found to be optimal, highlighting the specific role of the cyclopropyl moiety. acs.org

Similarly, SAR studies on azetidine-containing dipeptides as HCMV inhibitors involved the synthesis of three series of analogues with modifications at the N-terminus, C-terminus, and the C-terminal side chain. nih.gov The results established clear SAR trends, as summarized in the table below.

| Modification Site | Substituent Type | Impact on Anti-HCMV Activity |

|---|---|---|

| N-Terminus | Benzyloxycarbonyl (Cbz) | Required for activity |

| Other aromatic/aliphatic acyl groups | Loss of activity | |

| C-Carboxamide | Unsubstituted (-NH₂) or Aliphatic | Activity maintained or enhanced |

| Aromatic | Loss of activity | |

| C-Terminal Side-Chain | Aliphatic | Activity present |

| Aromatic | Loss of activity |

This systematic approach allows researchers to deduce that a benzyloxycarbonyl group at the N-terminus, coupled with aliphatic substituents at the C-terminus, is a crucial requirement for the antiviral activity of this particular azetidine scaffold. nih.gov A similar strategic approach to derivatizing this compound would enable the fine-tuning of its properties for a specific application.

Exploration of Amide Substituents and their Impact on Chemical Reactivity

The amide group is a cornerstone of the this compound structure, and its reactivity can be finely tuned by altering the substituents on the amide nitrogen. The nature of these substituents—whether they are alkyl, aryl, or other functional groups—can influence the electronic environment and steric hindrance around the carbonyl group, thereby affecting its reactivity towards nucleophiles and its ability to form hydrogen bonds. nih.govnih.gov

Research on related carboxamide derivatives has shown that the introduction of various substituents can significantly alter a compound's biological profile. For instance, in a series of N-substituted 1H-indole-2-carboxamides, the type of substituent on the amide nitrogen was found to be a key determinant of their anticancer activity. nih.gov While specific data on this compound is limited, general principles of amide chemistry suggest that modifications at this position would have a profound impact.

For example, replacing the cyclopropyl group with other cyclic or acyclic alkyl groups could modulate lipophilicity, a key factor in cell permeability. Aromatic substituents could introduce electronic effects or provide additional binding interactions, such as pi-stacking. The table below illustrates hypothetical modifications and their potential impact on chemical properties, based on established chemical principles.

| Amide Substituent (R) | Potential Impact on Chemical Reactivity & Properties |

| Cyclopropyl (Parent) | Provides a degree of conformational rigidity and moderate lipophilicity. |

| Methyl | Increases basicity of the nitrogen lone pair, potentially altering hydrogen bonding capabilities. |

| Phenyl | Introduces aromaticity, potential for pi-stacking interactions, and alters electronic distribution. |

| 4-Chlorophenyl | Electron-withdrawing group can decrease the basicity of the amide nitrogen and influence dipole moment. |

| tert-Butyl | Introduces significant steric bulk, which can shield the carbonyl group from nucleophilic attack. |

These modifications would allow for a systematic exploration of the chemical space around the amide group to optimize desired properties.

Introduction of Diverse Functional Groups onto the Azetidine Ring

The azetidine ring, a four-membered saturated heterocycle, offers another avenue for structural diversification. medwinpublishers.com The inherent ring strain of azetidines makes their synthesis and functionalization a challenging yet rewarding endeavor in medicinal chemistry. medwinpublishers.com The introduction of substituents at various positions on the azetidine ring can alter the molecule's conformation, polarity, and potential for new interactions.

In studies of other azetidine-carboxamides, the position of the carboxamide group on the ring has been shown to be critical for biological activity. For example, in a series of STAT3 inhibitors, moving the carboxamide from the 2-position to the 3-position of the azetidine ring resulted in a loss of activity, highlighting the importance of the scaffold's geometry. nih.govacs.org

For this compound, functionalization could occur at the 1-position (the nitrogen of the ring) or at the carbon atoms of the ring. The table below outlines potential modifications and their expected influence on the molecule's characteristics.

| Azetidine Ring Modification | Potential Impact on Chemical Reactivity & Properties |

| N-alkylation (at position 1) | Can increase lipophilicity and modulate the overall shape and basicity of the ring nitrogen. |

| Substitution at C-2 or C-4 | Introduction of groups like hydroxyl or fluoro can create new hydrogen bonding opportunities and alter polarity. |

| Introduction of a spirocyclic moiety | Can significantly alter the three-dimensional shape of the molecule, potentially leading to new binding modes. mdpi.com |

| Ring-opening | While not a substitution, controlled ring-opening of the strained azetidine could be a synthetic strategy to generate novel scaffolds. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, QSAR models could be invaluable for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with desired properties.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (which describe molecular branching and shape), and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

For a series of this compound derivatives, a combination of these descriptors would likely be employed to capture the nuances of structural variations. The table below presents a selection of commonly used molecular descriptors and their relevance in QSAR studies.

| Descriptor Class | Example Descriptors | Relevance to this compound Derivatives |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties influencing solubility and membrane transport. |

| Topological | Kier & Hall connectivity indices, Balaban J index | Quantifies molecular size, shape, and degree of branching. |

| Geometric | Molecular Volume, Surface Area, Principal Moments of Inertia | Describes the 3D shape and steric properties of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Encodes the electronic distribution and reactivity of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | A measure of the molecule's lipophilicity, crucial for bioavailability. |

The calculation of these descriptors is performed using specialized software, and a key step in QSAR modeling is the selection of a subset of descriptors that are most relevant to the biological activity being studied, while avoiding inter-correlation.

Development and Validation of Predictive Models

Once a set of descriptors has been calculated for a series of this compound analogs with known biological activities, a mathematical model can be developed to correlate the descriptors with the activity. Various statistical methods can be used for this purpose, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common for linear relationships, and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) for non-linear relationships. researchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure that the model is robust, predictive, and not a result of chance correlation. Validation is typically performed through:

Internal Validation: This is often done using cross-validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation. The dataset is repeatedly split into a training set (to build the model) and a validation set (to test it), and the predictive performance is averaged over many splits. A high cross-validated correlation coefficient (q²) is indicative of good internal consistency. researchgate.net

External Validation: The predictive power of the model is assessed using an external test set of compounds that were not used in the model development. The model's ability to accurately predict the activity of these compounds is a true measure of its utility. A high predictive correlation coefficient (R²_pred) for the external set is a key indicator of a reliable model.

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a QSAR model is built for each shuffled dataset. If the resulting models have significantly lower statistical quality than the original model, it confirms that the original model is not due to a chance correlation. mdpi.com

The statistical parameters in the table below are commonly used to assess the quality of a QSAR model.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

By developing and validating a predictive QSAR model for this compound derivatives, researchers can gain valuable insights into the structural features that govern their activity and rationally design new compounds with enhanced properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropylazetidine-3-carboxamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with cyclopropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purity validation requires HPLC (≥98% purity threshold) and LC-MS to confirm molecular weight . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify cyclopropane ring integrity and carboxamide bond formation .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition. Cyclopropane rings are prone to ring-opening under acidic conditions, so pH-controlled buffers (pH 4–7) are recommended for solubility studies. Long-term storage at –20°C in anhydrous DMSO or ethanol is advised to prevent hydrolysis .

Q. What analytical techniques are essential for characterizing this compound’s stereochemistry?

- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) is required to resolve enantiomers, especially if the azetidine ring or cyclopropyl group introduces stereocenters. X-ray crystallography can confirm absolute configuration, while NOESY NMR experiments elucidate spatial relationships between protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Meta-analysis of PubMed-indexed studies (using search terms like "carboxamide" AND "cyclopropyl") can identify trends. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising target binding?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the azetidine ring’s substituents (e.g., fluorine addition for metabolic stability) or cyclopropane bioisosteres (e.g., vinyl groups). In vitro CYP450 inhibition assays and plasma protein binding studies are critical for ADME profiling .

Q. How can computational modeling guide the design of this compound derivatives for selective target engagement?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (200 ns trajectories) can predict binding modes to proteins like kinases or GPCRs. Free-energy perturbation (FEP) calculations quantify the impact of cyclopropane ring strain on binding thermodynamics .

Q. What experimental designs mitigate off-target effects in functional studies of this compound?